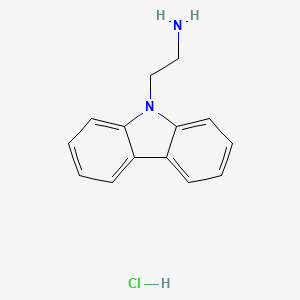

2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride

Beschreibung

2-(9H-Carbazol-9-yl)ethan-1-amine hydrochloride is a synthetic compound featuring a carbazole core linked to an ethylamine group via a methylene bridge, with a hydrochloride counterion enhancing solubility. Carbazole derivatives are renowned for their planar aromatic structure, which facilitates interactions with biological targets such as DNA, enzymes, and receptors .

Eigenschaften

IUPAC Name |

2-carbazol-9-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.ClH/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16;/h1-8H,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYWNFFZLRVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride typically involves the reaction of carbazole with ethylamine under specific conditions. One common method includes the following steps:

N-Alkylation: Carbazole is reacted with an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate to form N-ethylcarbazole.

Reduction: The N-ethylcarbazole is then reduced using a reducing agent like lithium aluminum hydride to yield 2-(9H-carbazol-9-yl)ethan-1-amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(9H-carbazol-9-yl)ethan-1-amine.

Industrial Production Methods

In an industrial setting, the production of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carbazole derivatives with oxidized side chains.

Reduction: Reduced forms of the compound with hydrogenated side chains.

Substitution: N-substituted carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is recognized for its potential pharmacological properties, which include:

- Antimicrobial Activity : Research indicates that derivatives of carbazole, including 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride, exhibit significant antibacterial and antifungal activities. For instance, compounds derived from carbazole structures were shown to have effective zones of inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

- Antitumor Properties : Several studies have reported the antitumor activities of carbazole derivatives. These compounds have been investigated for their ability to inhibit cancer cell proliferation, making them candidates for cancer therapy .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The synthesis of specific carbazole derivatives has been linked to protective effects on neuronal cells .

Material Science Applications

The unique electronic properties of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride make it suitable for various applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Carbazole derivatives are widely used in the development of OLEDs due to their excellent charge transport properties and light-emitting capabilities. The incorporation of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride into OLED materials has shown promising results in enhancing device performance .

- Photoconductive Materials : The compound's photoconductivity allows it to be utilized in photonic devices and sensors. Its ability to conduct electricity upon exposure to light makes it an attractive candidate for applications in optoelectronics .

Synthesis and Case Studies

The synthesis of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride has been documented through various methods, often involving the reaction of carbazole derivatives with amines or other functional groups. Below is a summary table of notable synthesis routes and their outcomes:

Wirkmechanismus

The mechanism of action of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table highlights key structural and functional differences between 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride and related compounds:

Structure-Activity Relationship (SAR) Trends

- Chain Length : Extending the aliphatic chain (e.g., 3-(9H-carbazol-9-yl)propan-1-amine HCl) may improve solubility but reduce target affinity due to increased flexibility .

- Heterocyclic Incorporation : Adding a 1,3,4-oxadiazole ring significantly enhances antimicrobial activity, emphasizing the role of electron-withdrawing groups in bioactivity .

- Substituent Effects: Benzyl or phenoxy groups alter steric bulk and electronic distribution, impacting target selectivity and metabolic stability .

Biologische Aktivität

2-(9H-Carbazol-9-yl)ethan-1-amine hydrochloride, also known as 9H-Carbazol-2-amine hydrochloride, is a compound with significant potential in medicinal chemistry. Its unique structure, featuring a carbazole moiety linked to an ethylamine group, facilitates diverse biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H15ClN2

- Molecular Weight : 250.74 g/mol

- Structure : The compound consists of a carbazole ring system attached to an ethylamine chain, which contributes to its interaction with various biological targets.

The biological activity of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride is primarily attributed to its ability to interact with proteins and enzymes. These interactions can modulate enzyme activity and receptor functions, leading to various pharmacological effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : It may bind to specific receptors, altering their signaling pathways and contributing to neuroprotective effects and anticancer activities.

Anticancer Properties

Research indicates that 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride exhibits promising anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Inhibition of proliferation |

| A549 (Lung Cancer) | 8.3 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases:

- Mechanism : The neuroprotective action is believed to be mediated through the modulation of signaling pathways related to oxidative stress and apoptosis.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride on human cancer cell lines. The results indicated significant cytotoxicity, with the compound inducing apoptosis through caspase activation pathways. The study highlighted the compound’s potential as a therapeutic agent in cancer treatment .

Neuroprotection in Animal Models

In another study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This research supports its application in treating conditions like Alzheimer’s disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride is crucial for its development as a therapeutic agent:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles, making it a candidate for further development .

Q & A

Basic: What are the common synthetic routes for preparing 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride, and what are the critical reaction conditions to consider?

Answer:

The synthesis typically involves multi-step reactions such as N-alkylation of carbazole with halogenated ethylamine precursors, followed by hydrochloride salt formation. Key steps include:

- Alkylation : Reacting carbazole with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile at 60–80°C .

- Purification : Use of silica gel column chromatography with ethyl acetate/hexane gradients to isolate intermediates, followed by recrystallization from ethanol/water for the final product .

Critical conditions include strict anhydrous environments to prevent hydrolysis and precise stoichiometric ratios to minimize byproducts.

Advanced: How can researchers optimize the reaction yield when scaling up synthesis, and what analytical methods validate batch consistency?

Answer:

- Scale-up Adjustments : Transition to continuous flow reactors improves heat/mass transfer. Catalyst loading (e.g., Pd/C for hydrogenation) is optimized via Design of Experiments (DoE) to balance cost and efficiency .

- Analytical Validation :

- HPLC-MS : Monitors reaction progress and identifies impurities (e.g., unreacted carbazole).

- Comparative Spectroscopy : Batch-to-batch consistency is confirmed via overlay of ¹H NMR spectra and powder X-ray diffraction (PXRD) patterns .

- Elemental Analysis : Ensures C, H, N values align with theoretical (±0.4%) .

Basic: What spectroscopic and crystallographic methods confirm the molecular structure of 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride?

Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic carbazole protons at δ 8.1–8.3 ppm) and carbon backbone .

- Single-Crystal X-ray Diffraction : SHELXL refinement (R-factor < 0.05) resolves the hydrochloride salt’s hydrogen-bonding network and confirms the ethylamine chain’s conformation .

- HRMS : Molecular ion peak ([M+H]⁺) validates the molecular formula (e.g., C₁₄H₁₄ClN₂) .

Advanced: How should researchers address discrepancies in biological activity data for carbazole derivatives across studies?

Answer:

- Standardized Assays : Replicate experiments using the same cell lines (e.g., HeLa) and protocols (e.g., MTT assay for cytotoxicity) to eliminate variability .

- Meta-Analysis : Compare IC₅₀ values across studies using tools like GraphPad Prism® to identify outliers. Structural analogs with divergent activities (e.g., substituent effects) are further analyzed via molecular docking (AutoDock Vina) to correlate activity with target binding (e.g., DNA intercalation) .

- Controlled Storage : Ensure compound stability by storing at -20°C under argon to prevent degradation artifacts .

Basic: What purification techniques are effective for isolating 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride, and how does solvent choice impact purity?

Answer:

- Column Chromatography : Silica gel with gradient elution (DCM:MeOH 95:5 → 90:10) separates carbazole byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95% by HPLC). Polar solvents like methanol improve solubility but risk co-eluting impurities; thus, solvent polarity is tuned stepwise .

Advanced: What strategies mitigate degradation during storage, and how is stability quantified?

Answer:

- Storage Conditions : Amber vials under argon at -20°C reduce photolytic/oxidative degradation. Lyophilization as a hydrochloride salt enhances hygroscopic stability vs. freebase .

- Stability Studies :

- Accelerated Testing : 40°C/75% RH for 6 months with periodic HPLC analysis tracks impurity formation (e.g., deamination products).

- Degradation Kinetics : Arrhenius modeling predicts shelf life (e.g., t₉₀ > 24 months at 25°C) .

- LC-MS/MS : Identifies breakdown pathways (e.g., cleavage of the ethylamine side chain) .

Basic: How is the hydrochloride salt form advantageous over the freebase in experimental applications?

Answer:

- Enhanced Solubility : The hydrochloride salt improves aqueous solubility (>10 mg/mL in PBS), facilitating in vitro assays .

- Stability : Protonation of the amine reduces oxidation susceptibility, critical for long-term bioactivity studies .

Advanced: What computational methods aid in predicting the compound’s reactivity and interaction with biological targets?

Answer:

- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : GROMACS simulates binding to targets (e.g., DNA) over 100 ns trajectories, analyzing hydrogen bond persistence and binding free energy (MM-PBSA) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Disposal : Neutralize with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How can researchers resolve contradictions in NMR data caused by polymorphic forms?

Answer:

- PXRD : Differentiates polymorphs (e.g., anhydrous vs. hydrate forms) by unique diffraction patterns .

- Variable-Temperature NMR : Heating samples to 50°C in DMSO-d₆ collapses splitting caused by conformational exchange .

- SHELXL Refinement : Resolves disorder in crystal structures, which may explain spectral anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.